molecular formula C9H12BrN3O4 B12811609 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(6-(hydroxymethyl)-1,4-dioxan-2-yl)-, (2R-cis)- CAS No. 132062-66-9

2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(6-(hydroxymethyl)-1,4-dioxan-2-yl)-, (2R-cis)-

Cat. No.: B12811609
CAS No.: 132062-66-9
M. Wt: 306.11 g/mol
InChI Key: HRCWMZUTNXSPJT-IYSWYEEDSA-N
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Description

The compound 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate is a chemical entity with a unique structure that includes a dioxane ring substituted with hydroxymethyl, bromine, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate typically involves the bromination of 1,4-dioxane derivatives. One common method includes the reaction of 1,4-dioxane with bromine in the presence of a catalyst such as iron(III) bromide. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions. The carboxylate group is often introduced via carboxylation reactions using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-carboxyl-1,4-dioxane-2-carboxylate.

    Reduction: 6-hydroxymethyl-1,4-dioxane-2-carboxylate.

    Substitution: 6-hydroxymethyl-1,4-dioxane-2-substituted carboxylate.

Scientific Research Applications

6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate involves its ability to undergo various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxymethyl and carboxylate groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxymethyl-1,4-dioxane-2-chloro-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    6-hydroxymethyl-1,4-dioxane-2-iodo-4-carboxylate: Similar structure but with an iodine atom instead of bromine.

    6-hydroxymethyl-1,4-dioxane-2-fluoro-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate lies in its bromine atom, which provides distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine but less reactive than iodine, offering a balance of reactivity and stability that is advantageous in various chemical applications.

Properties

CAS No.

132062-66-9

Molecular Formula

C9H12BrN3O4

Molecular Weight

306.11 g/mol

IUPAC Name

4-amino-5-bromo-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12BrN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1

InChI Key

HRCWMZUTNXSPJT-IYSWYEEDSA-N

Isomeric SMILES

C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Br)CO

Canonical SMILES

C1C(OC(CO1)N2C=C(C(=NC2=O)N)Br)CO

Origin of Product

United States

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